molecular formula C14H16BNO2 B1306191 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline CAS No. 844891-01-6

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

Cat. No.: B1306191
CAS No.: 844891-01-6
M. Wt: 241.1 g/mol
InChI Key: AQEZCUCPPAKCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is an organic compound that features a boron-containing heterocycle. This compound is notable for its unique structure, which includes a dioxaborinane ring fused to an isoquinoline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acid or boronate esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which reacts with isoquinoline under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Conditions: Typical conditions involve heating the reaction mixture to temperatures between 80-100°C under an inert atmosphere.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline involves its role as a boron-containing reagent. The boron atom in the dioxaborinane ring can coordinate with various nucleophiles, facilitating reactions such as coupling and substitution. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is unique due to its isoquinoline moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials with specific properties.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEZCUCPPAKCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383560
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-01-6
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.